molecular formula C5H6BrNS B1177237 TIA-1 related protein CAS No. 148592-68-1

TIA-1 related protein

Cat. No.: B1177237
CAS No.: 148592-68-1
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Description

Historical Context of TIA-1 Related Protein Discovery

TIAR was first identified in 1992 by the laboratory of Paul Anderson, a year after the discovery of its paralog, TIA-1. nih.govresearchgate.net The initial research that led to the identification of TIAR was centered on understanding the mechanisms of cell death, particularly in immune cells. nih.govresearchgate.net Scientists observed that TIAR, much like TIA-1, possessed nucleolytic activity and could induce DNA fragmentation in target cells of cytotoxic lymphocytes, suggesting its involvement in apoptosis. nih.govnih.gov This discovery laid the groundwork for further investigation into the broader functions of TIAR beyond its role in programmed cell death.

Overview of T-IA-1 Related Protein as an RNA-Binding Protein (RBP)

TIAR is a member of the RNA recognition motif (RRM) family of RNA-binding proteins. rupress.orgpnas.org Its structure is characterized by the presence of three RRM domains at the N-terminus and a glutamine-rich, prion-related domain (PRD) at the C-terminus. mdpi.comnih.gov This modular design is a hallmark of many classical RBPs. nih.gov The RRM domains are responsible for the protein's ability to bind to specific RNA sequences, particularly those rich in uridylate residues. pnas.orgnih.gov

The different RRM domains of TIAR exhibit distinct RNA binding specificities. nih.gov Research has shown that RRM2 is the primary domain for binding to both RNA and DNA. nih.govtandfonline.com However, the high-affinity binding to U-rich RNA and T-rich DNA is significantly enhanced by the presence of a linker region C-terminal to RRM2. nih.govtandfonline.com RRM1, on the other hand, shows a preference for binding to DNA over RNA. tandfonline.com The third RRM domain (RRM3), while not interacting with the U-rich sequences recognized by the full-length protein, is a functional RNA-binding domain that can interact with a range of cellular RNAs. nih.gov This intricate domain architecture allows TIAR to participate in a wide array of post-transcriptional regulatory events. ebi.ac.uk

Table 1: Domain Structure and Function of TIAR

DomainLocationPrimary Function
RNA Recognition Motif 1 (RRM1) N-terminusPreferentially binds to DNA over RNA. tandfonline.com
RNA Recognition Motif 2 (RRM2) N-terminusMajor RNA and DNA binding domain. nih.govtandfonline.com
RNA Recognition Motif 3 (RRM3) N-terminusBinds to a variety of cellular RNAs. nih.gov
Prion-Related Domain (PRD) C-terminusMediates self-aggregation and is essential for stress granule formation. mdpi.commolbiolcell.org

Biological Significance and Multifaceted Roles of this compound

The biological roles of TIAR are extensive and varied, reflecting its complex nature as a regulator of gene expression. researchgate.netnih.gov Its functions span from the regulation of apoptosis and stress response to involvement in embryogenesis and the inflammatory response. researchgate.netplos.org

A key function of TIAR is its role in the cellular stress response. Under conditions of environmental stress, such as heat shock, oxidative stress, or viral infection, TIAR, along with TIA-1, translocates from the nucleus to the cytoplasm and promotes the assembly of stress granules (SGs). rupress.orgfrontiersin.org SGs are dynamic, non-membranous cytoplasmic aggregates where untranslated mRNAs are sequestered, leading to a global translational arrest. mdpi.comfrontiersin.org This process allows the cell to conserve energy and redirect its resources towards producing proteins necessary for survival and recovery. wikipedia.org The formation of SGs is a reversible process, and their disassembly is crucial for the cell to resume normal function after the stress has subsided. rupress.org

TIAR is also deeply implicated in the regulation of apoptosis, or programmed cell death. nih.gov The initial discovery of TIAR highlighted its ability to induce DNA fragmentation. nih.gov Subsequent studies have shown that during Fas-mediated apoptosis, TIAR translocates from the nucleus to the cytoplasm, a process that precedes the fragmentation of DNA. nih.gov This redistribution suggests that TIAR is an active participant in the apoptotic program. nih.gov In the nematode C. elegans, the homolog of TIAR, TIAR-1, is required for inducing germ cell apoptosis under various stress conditions. merckmillipore.com

Furthermore, TIAR plays a critical role in regulating the translation of specific mRNAs, particularly those containing AU-rich elements (AREs) in their 3' untranslated regions (3'UTRs). nih.govbiologists.com It can act as a translational repressor for a number of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). nih.govnih.gov By binding to the AREs of these transcripts, TIAR can inhibit their translation, thereby helping to maintain a non-inflammatory state. nih.gov This function is crucial for preventing the overexpression of potent inflammatory molecules. nih.gov

The importance of TIAR in development is underscored by the fact that mice lacking the TIAR gene exhibit partial embryonic lethality and defects in germ cell development. rupress.orgpnas.org This indicates that TIAR is essential for specific aspects of vertebrate development. rupress.org Overexpression of TIAR during mouse embryogenesis has also been shown to lead to embryonic lethality, highlighting the importance of tightly regulated TIAR expression for normal development. plos.org

Table 2: Key Biological Roles of TIAR

Biological ProcessRole of TIARKey Findings
Stress Response Promotes the assembly of stress granules (SGs). rupress.orgfrontiersin.orgUnder stress, TIAR relocates to the cytoplasm and sequesters untranslated mRNAs into SGs, leading to translational arrest. rupress.orgmdpi.com
Apoptosis Induces DNA fragmentation and is redistributed during apoptosis. nih.govTIAR translocates from the nucleus to the cytoplasm during Fas-mediated apoptosis, preceding DNA fragmentation. nih.gov
Translational Regulation Acts as a translational silencer of specific mRNAs. nih.govnih.govBinds to AU-rich elements in the 3'UTR of inflammatory mRNAs like TNF-α and COX-2, inhibiting their translation. nih.govnih.gov
Embryonic Development Essential for normal embryonic and germ cell development. rupress.orgpnas.orgKnockout mice show embryonic lethality and defective germ cell maturation. rupress.orgpnas.org
Splicing Participates in the alternative splicing of pre-mRNAs. frontiersin.orgwikipedia.orgRegulates the splicing of various genes, including the Fas receptor. wikipedia.org
Viral Response Can facilitate or be sequestered by viruses. nih.govTIAR can be utilized by some viruses, like the West Nile virus, to enhance their replication. nih.gov

Properties

CAS No.

148592-68-1

Molecular Formula

C5H6BrNS

Synonyms

TIA-1 related protein

Origin of Product

United States

Post Translational Modifications and Their Impact on Tia 1 Related Protein Function

Phosphorylation Events and Their Regulatory Role

Phosphorylation is a key PTM that governs the function of TIA-1 related protein, particularly in the context of the cellular stress response. Under conditions of environmental stress, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) is a primary event that triggers the assembly of stress granules (SGs). nih.govresearchgate.netrupress.org TIA-1 and the closely related TIA-1-related protein (TIAR) act downstream of this phosphorylation event to facilitate the sequestration of untranslated messenger RNAs (mRNAs) into these granules. nih.govresearchgate.netrupress.org

The formation of SGs is a dynamic process, and the phosphorylation state of eIF2α is a critical determinant. nih.govresearchgate.net A mutant form of eIF2α that mimics a phosphorylated state (S51D) can induce the formation of SGs, while a non-phosphorylatable mutant (S51A) prevents their assembly. nih.govresearchgate.net This demonstrates that eIF2α phosphorylation is both necessary and sufficient for the initiation of SG assembly. nih.govresearchgate.net

Furthermore, TIA-1 itself is subject to phosphorylation, which can modulate its activity. For instance, during Fas-mediated apoptosis, TIA-1 is phosphorylated by the Fas-activated serine/threonine kinase (FASTK). nih.govnih.gov This phosphorylation event has been shown to enhance the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the pre-mRNA of the Fas receptor. nih.govoup.com This, in turn, promotes the inclusion of exon 6, leading to the production of a pro-apoptotic membrane-bound Fas receptor. nih.gov Interestingly, this phosphorylation does not alter the RNA-binding affinity of TIA-1. nih.gov

The interplay between phosphorylation and TIA-1 function highlights a sophisticated regulatory network that allows cells to respond effectively to various stimuli, from environmental stress to apoptotic signals. nih.govnih.govnih.govmdpi.com

Oxidation of this compound and its Functional Consequences

Oxidative stress represents another layer of regulation for TIA-1 function, with significant implications for cell fate. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can directly modify TIA-1, leading to an inhibition of stress granule assembly. bohrium.comnih.gov This inhibitory effect occurs even in the presence of other SG-inducing stressors like ER stress or arsenite treatment. bohrium.com

The critical site for this oxidative modification has been identified as Cysteine 36 (Cys36) within the TIA-1 protein. bohrium.com Oxidation of this specific residue impairs the ability of TIA-1 to bind to its target mRNAs, a crucial step for SG nucleation. bohrium.com However, the oligomerization capacity of oxidized TIA-1 remains unaffected. researchgate.net

The functional consequence of TIA-1 oxidation is a heightened sensitivity of cells to stress-induced apoptosis. bohrium.comnih.govbmbreports.org By preventing the formation of protective stress granules, oxidized TIA-1 allows pro-apoptotic factors to remain active, tipping the cellular balance towards cell death. bohrium.combmbreports.org This mechanism is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a known contributor to neuronal cell death. bohrium.commdpi.com In these conditions, the suppression of SG formation due to TIA-1 oxidation may exacerbate the cytotoxic effects of other cellular insults. bohrium.com

Therefore, the oxidation of TIA-1 serves as a critical switch that can override the pro-survival function of stress granules and sensitize cells to apoptotic pathways. bohrium.comnih.govbmbreports.org

Other Modifications

Beyond phosphorylation and oxidation, other post-translational modifications play a significant role in modulating the function of this compound.

Zinc Binding: Divalent zinc ions (Zn²⁺) have emerged as important regulators of TIA-1 activity. nih.gov Zn²⁺ can directly bind to TIA-1, promoting its multimerization and phase separation, which are key steps in the formation of stress granules. nih.govfrontiersin.org This interaction is reversible, as the use of a zinc chelator, TPEN, can inhibit the formation and maintenance of TIA-1-positive stress granules. nih.gov Studies have shown that Zn²⁺ binds primarily to the RRM3 domain of TIA-1, and this binding can alter the protein's interaction with nucleic acids. researchgate.netbiorxiv.org Specifically, the presence of Zn²⁺ can cause TIA-1:DNA complexes to collapse from elongated structures into more compact forms. researchgate.netbiorxiv.org This suggests a regulatory role for Zn²⁺ in modulating the accessibility of nucleic acids bound by TIA-1. researchgate.netbiorxiv.org The binding of Zn²⁺ to histidine residues His94 and His96 in the RRM2 domain is critical for stress granule assembly and for maintaining the dynamic nature of these structures, thereby preventing the formation of irreversible amyloid fibrils. nih.gov

Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins, is another modification that can influence TIA-1 and stress granule dynamics. While the direct ubiquitination of TIA-1 is an area of ongoing research, it is known that ubiquitin accumulates in stress granules and that the dysregulation of ubiquitination is linked to neurodegenerative diseases where stress granule pathology is a hallmark. mdpi.comresearchgate.net The ubiquitin-proteasome system (UPS) is involved in the regulation of stress granule formation, and inhibition of the UPS can induce SG assembly. molbiolcell.org This suggests that ubiquitination plays a role in the turnover and clearance of stress granule components. mdpi.com

SUMOylation: SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has also been implicated in the regulation of stress granule components. biologists.combiologists.com While direct evidence for TIA-1 SUMOylation is still being investigated, the SUMOylation of other proteins involved in stress granule dynamics, such as eIF4A2, can affect the formation of TIA-1-containing stress granules. biologists.combiologists.com This indicates that the SUMOylation pathway can indirectly influence TIA-1 function. nih.gov

PARylation: Poly(ADP-ribosyl)ation (PARylation), the addition of poly(ADP-ribose) chains, is another modification that regulates stress granule assembly. biorxiv.orgmdpi.com Several RNA-binding proteins found in stress granules, including TIA-1, are targets for PARylation. mdpi.com PARP enzymes, which catalyze PARylation, are also found in stress granules. mdpi.comnih.gov Inhibition of PARP activity can delay the assembly of stress granules and the recruitment of proteins like TDP-43 and hnRNP A1 to these structures. biorxiv.orgresearchgate.net This suggests that PARylation is a positive regulator of stress granule formation. biorxiv.orgmdpi.com

Q & A

Q. Table 1. Key RNA-Binding Motifs of TIA-1

Motif TypeSequence FeaturesFunctional RoleReference
U-rich bipartite element30–37 nt, loops + bent stemTranslational repression
5'TOP mRNA motif5'-terminal oligopyrimidine tractStress-induced regulation
Viral 3'-SL RNAFlavivirus 3' stem-loopReplication complex interaction

Q. Table 2. TIA-1 Isoforms and Domains

IsoformDomainsMolecular WeightFunctional RoleReference
p40 (full)3 RRMs + Q-rich C-terminal40 kDaStress granule nucleation
p15 (processed)Q-rich C-terminal fragment15 kDaApoptosis induction

Notes

  • Antibody Validation : Prioritize antibodies verified in knockout models and multiple species (human, mouse, rat) .
  • Contradictory Findings : Context-dependent roles (e.g., tissue-specific TIA-1 function) necessitate conditional KO models and multi-omics approaches .

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